

N-benzyl-2-methoxyethanamine IUPAC name and synonyms

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Compound of Interest

Compound Name: *N*-benzyl-2-methoxyethanamine

Cat. No.: B112710

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An In-depth Technical Guide to **N-benzyl-2-methoxyethanamine**

This technical guide provides a comprehensive overview of **N-benzyl-2-methoxyethanamine**, including its chemical nomenclature, physicochemical properties, a representative synthetic protocol, and its potential biological context. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

IUPAC Name and Synonyms

The compound with the chemical structure **N-benzyl-2-methoxyethanamine** is systematically named according to IUPAC nomenclature. It is also known by several synonyms in commercial and scientific literature.

IUPAC Name: **N-benzyl-2-methoxyethanamine**^[1]

Synonyms:

- Benzenemethanamine, N-(2-methoxyethyl)-^[2]^[3]
- N-BENZYL-N-(2-METHOXYETHYL)AMINE^[2]
- Benzyl(2-methoxyethyl)amine^[1]
- CAS Number: 51353-26-5^[2]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of **N-benzyl-2-methoxyethanamine**.

| Property | Value | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C10H15NO | [2] |
| Molecular Weight | 165.23 g/mol | [2] |
| Density | 0.969 g/cm ³ | [2] |
| Boiling Point | 230.8°C at 760 mmHg | [2] |
| Flash Point | 91.4°C | [2] |
| Refractive Index | 1.503 | [2] |
| Vapor Pressure | 0.1±0.5 mmHg at 25°C (Predicted) | [2] |
| LogP | 1.62 (Predicted) | [2] |

Synthetic Methodology

The synthesis of **N-benzyl-2-methoxyethanamine** can be achieved through several standard organic chemistry reactions. A common and effective method is the reductive amination of benzaldehyde with 2-methoxyethylamine.

Reaction Scheme:

Benzaldehyde + 2-Methoxyethylamine → Schiff base intermediate --(Reduction)--> **N-benzyl-2-methoxyethanamine**

Detailed Experimental Protocol:

- Step 1: Imine Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol or ethanol. To this solution, add 2-methoxyethylamine (1.0-1.2 equivalents) dropwise at room temperature. The reaction mixture is stirred for 1-2

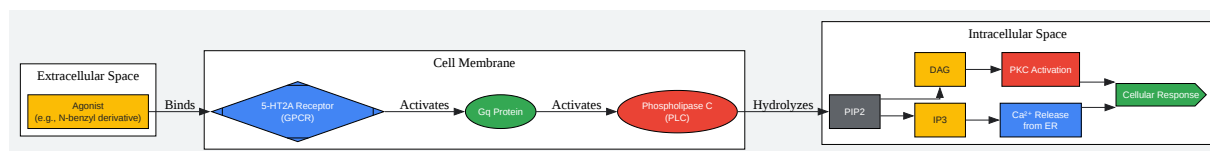
hours to facilitate the formation of the corresponding imine (Schiff base). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Step 2: Reduction:** Once the imine formation is complete, the reducing agent is added. A common choice is sodium borohydride (NaBH_4), which is added portion-wise to the reaction mixture while maintaining the temperature below 25°C with an ice bath. The reaction is then stirred for an additional 2-4 hours at room temperature.
- **Step 3: Work-up and Purification:** After the reduction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The solvent is evaporated to yield the crude product.
- **Step 4: Characterization:** The crude **N-benzyl-2-methoxyethanamine** can be further purified by column chromatography on silica gel or by distillation under reduced pressure to obtain the final product with high purity. The structure and purity of the final compound are confirmed by analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Potential Biological Activity and Signaling Pathway

While specific biological data for **N-benzyl-2-methoxyethanamine** is not extensively documented in the provided search results, the N-benzyl moiety is a significant pharmacophore in medicinal chemistry. N-benzyl substitution on phenethylamines and tryptamines has been shown to modulate activity at serotonin receptors, particularly the 5-HT_{2A} and 5-HT_{2C} subtypes.^{[4][5][6]} These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate an intracellular signaling cascade.

The diagram below illustrates a generalized signaling pathway for a Gq-coupled GPCR, such as the 5-HT_{2A} receptor. An agonist, potentially a compound structurally related to **N-benzyl-2-methoxyethanamine**, binds to the receptor, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers then propagate the signal, leading to various cellular responses.



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Caption: Generalized Gq-coupled GPCR signaling cascade.

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